6-Hydroxybentazon

Übersicht

Beschreibung

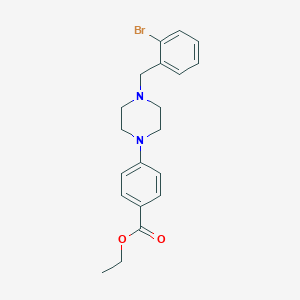

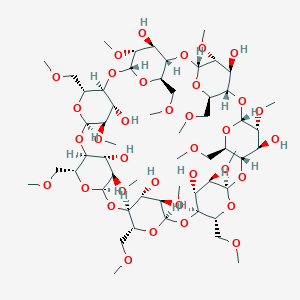

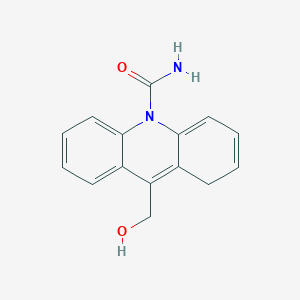

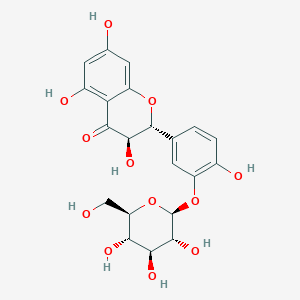

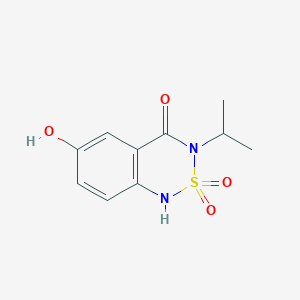

6-Hydroxybentazon ist ein Metabolit der Phase I von Bentazon, einem weit verbreiteten Herbizid zur Nachsaatbehandlung. Bentazon ist bekannt für seine selektive Kontrolle von breitblättrigen Unkräutern und Seggen in Kulturen wie Reis, Mais, Bohnen und Erdnüssen . Die chemische Struktur von this compound ist durch das Vorhandensein einer Hydroxylgruppe gekennzeichnet, die an das Bentazonmolekül gebunden ist, was seine chemischen Eigenschaften und seine biologische Aktivität erheblich beeinflusst .

Wissenschaftliche Forschungsanwendungen

6-Hydroxybentazone has several scientific research applications, including:

Safety and Hazards

Zukünftige Richtungen

Vorbereitungsmethoden

Die Synthese von 6-Hydroxybentazon beinhaltet typischerweise die Hydroxylierung von Bentazon. Dieser Prozess kann über verschiedene Synthesewege erreicht werden, darunter chemische und enzymatische Verfahren. Ein gängiger Ansatz ist die Verwendung von Hydroxylierungsmitteln unter kontrollierten Reaktionsbedingungen, um die Hydroxylgruppe in das Bentazonmolekül einzubringen . Industrielle Produktionsverfahren beinhalten häufig die chemische Großsynthese, um eine hohe Reinheit und Ausbeute der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

6-Hydroxybentazon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann weiter oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.

Substitution: Die Hydroxylgruppe kann an Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

Der primäre Wirkmechanismus von this compound beinhaltet seine Rolle als Metabolit von Bentazon. Bentazon hemmt die Photosynthese, indem es mit Plastochinon, einem Elektronentransporter im Photosystem II (PSII), um die QB-Bindungsstelle konkurriert. Diese Hemmung stört den Elektronentransport und führt zu oxidativem Stress in empfindlichen Pflanzenarten . Die Hydroxylierung von Bentazon zu this compound ist Teil des Entgiftungsprozesses in Pflanzen und anderen Organismen .

Wirkmechanismus

The primary mechanism of action of 6-Hydroxybentazone involves its role as a metabolite of bentazone. Bentazone inhibits photosynthesis by competing for the QB binding site with plastoquinone, an electron transporter in photosystem II (PSII). This inhibition disrupts electron transport, leading to the generation of oxidative stress in sensitive plant species . The hydroxylation of bentazone to form 6-Hydroxybentazone is part of the detoxification process in plants and other organisms .

Vergleich Mit ähnlichen Verbindungen

6-Hydroxybentazon ähnelt anderen hydroxylierten Metaboliten von Bentazon, wie z. B. 8-Hydroxybentazon. Es ist einzigartig in seiner spezifischen Hydroxylierungsposition, die seine chemischen Eigenschaften und seine biologische Aktivität beeinflusst . Andere ähnliche Verbindungen umfassen N-Methylbentazon und verschiedene Bentazonderivate, die jeweils unterschiedliche Stoffwechselwege und Umweltverhaltensweisen aufweisen .

Referenzen

Eigenschaften

IUPAC Name |

6-hydroxy-2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)8-5-7(13)3-4-9(8)11-17(12,15)16/h3-6,11,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKWIOBXPPFARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C=CC(=C2)O)NS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866809 | |

| Record name | 6-Hydroxy-3-(propan-2-yl)-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60374-42-7 | |

| Record name | 6-Hydroxybentazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60374-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxybentazon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060374427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3-(propan-2-yl)-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-2,1,3-Benzothiadiazin-4(3H)-one, 6-hydroxy-3-(1-methylethyl)-, 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism by which plants detoxify bentazon?

A: Research suggests that tolerant corn cultivars detoxify bentazon primarily through the activity of bentazon 6-hydroxylase (B6H). This enzyme catalyzes the conversion of bentazon to 6-hydroxybentazon, a less toxic metabolite. []

Q2: Are there other plant enzymes capable of metabolizing this compound?

A: Yes, studies have identified two glucosyltransferases in soybean that can further metabolize this compound. One is a soluble flavonol glucosyltransferase, primarily involved in kaempferol metabolism, and the other is a membrane-bound glucosyltransferase, primarily involved in p-hydroxyphenylpyruvic acid metabolism. These enzymes exhibit overlapping substrate specificity, suggesting that this compound might undergo further detoxification through glucosylation. []

Q3: Can microorganisms degrade bentazon?

A: Yes, research indicates that certain soil microorganisms can degrade bentazon. For instance, under submerged conditions in a specific soil type (Cheong Won A soil), bentazon degradation yielded this compound as the major product, with 8-hydroxybentazon and anthranilic acid as minor products. [] Additionally, the fungus Rhizopus stolonifer was found to produce anthranilic acid as the major degradation product from bentazon. []

Q4: Is there a method to simultaneously analyze bentazon and its metabolites, including this compound?

A: Yes, a single C18 column reversed-phase high-performance liquid chromatography (HPLC) method has been developed to separate and quantify bentazon, this compound, and 8-hydroxybentazon simultaneously. This method utilizes a specific mobile phase composition, flow rate, and detection wavelength for accurate analysis. []

Q5: Are there any known inducers of bentazon 6-hydroxylase activity in plants?

A: Research shows that pretreating corn seeds with 1,8-naphthalic anhydride can increase B6H activity, potentially enhancing their tolerance to bentazon. [] Furthermore, treating corn shoots with ethanol at specific concentrations has also been observed to increase B6H activity in tolerant cultivars. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.